![molecular formula C24H22N4O2S2 B2433826 2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide CAS No. 1794819-33-2](/img/structure/B2433826.png)
2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide
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Overview
Description
2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide is a useful research compound. Its molecular formula is C24H22N4O2S2 and its molecular weight is 462.59. The purity is usually 95%.
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Biological Activity
The compound 2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide is a complex heterocyclic molecule belonging to the pyrrolopyrimidine class. Its unique structure incorporates various functional groups that contribute to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its mechanisms of action, relevant case studies, and synthesized derivatives.
Structural Characteristics
The molecular formula of the compound is C23H22N4O2S, with a molecular weight of approximately 474.5 g/mol. The compound features a pyrrolo[3,2-d]pyrimidine core , which is known for its diverse biological properties. Key structural components include:
- A cyclopropyl group , which may enhance metabolic stability.
- A thioether moiety , potentially influencing interactions with biological targets.
- An acetamide group , which can modulate solubility and bioavailability.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The binding affinity and selectivity towards these targets are critical for its pharmacological effects. Research indicates that derivatives of pyrrolopyrimidine compounds often exhibit:
- Antitumor Activity : Many pyrrolopyrimidine derivatives have shown cytotoxic effects against various cancer cell lines. For instance, modifications in the structure can drastically alter cytotoxic potency, as seen in studies where different substituents were introduced at key positions on the pyrimidine ring .
- Enzyme Inhibition : The compound may act as an inhibitor for specific kinases involved in cell cycle regulation and tumor progression. Studies have demonstrated that certain structural modifications lead to enhanced inhibitory activity against kinases such as EGFR and CDK .
Case Studies and Research Findings
Recent studies have explored the biological activity of related compounds and their implications for drug development. Notable findings include:
- Cytotoxicity Assays : A study reported that variations in substituents at the N-position significantly affected the cytotoxicity against cancer cell lines. For example, keeping certain groups constant while varying others led to a marked increase or decrease in activity .
Compound Variant | Cytotoxicity (IC50 µM) | Key Modifications |
---|---|---|
7ao | 5 | Methyl at N8 |
7aaj | 50 | Ethyl at N8 |
7ax | 10 | Amino indole |
Scientific Research Applications
Medicinal Chemistry
The compound has shown potential as a lead structure for the development of new drugs targeting various diseases, particularly in oncology and infectious diseases.
Mechanism of Action :
The compound is believed to interact with specific enzymes or receptors involved in disease pathways. Its structural features allow it to bind effectively to these targets, modulating their activity.
Anticancer Activity
Research indicates that derivatives of pyrrolopyrimidine compounds exhibit significant anticancer properties. The mechanism often involves:
- Inhibition of Kinases : Many derivatives act as inhibitors of kinases critical for cancer cell proliferation.
A study demonstrated that similar compounds exhibited cytotoxic effects on various cancer cell lines, suggesting that this compound could have similar efficacy.
Antimicrobial Properties
The thioether moiety of this compound may enhance its antimicrobial activity. Preliminary studies have indicated:
- Inhibition of Bacterial Growth : The compound has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
Anticancer Efficacy Study
A recent study evaluated a series of pyrrolopyrimidine derivatives against several cancer cell lines. The findings indicated:
- Enhanced Cytotoxicity : Compounds with specific substitutions showed increased cellular uptake and interaction with DNA, leading to higher rates of apoptosis in cancer cells.
Antimicrobial Activity Investigation
Another investigation focused on the antibacterial properties of related compounds. Key findings included:
- Significant Activity Against Pathogens : The tested compounds demonstrated notable antibacterial effects, particularly against Staphylococcus aureus, highlighting their potential as antibiotic agents.
Properties
IUPAC Name |
2-[(3-cyclopropyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-methylsulfanylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O2S2/c1-31-18-9-5-8-16(12-18)26-20(29)14-32-24-27-21-19(15-6-3-2-4-7-15)13-25-22(21)23(30)28(24)17-10-11-17/h2-9,12-13,17,25H,10-11,14H2,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLGUXAGDEKTKFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4CC4)NC=C3C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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